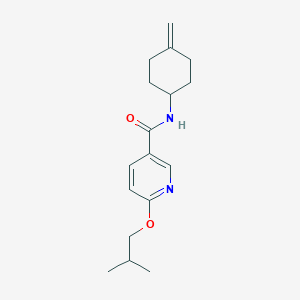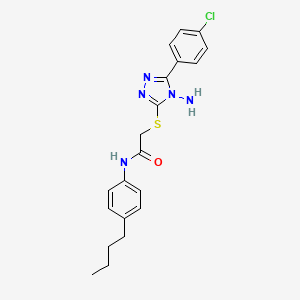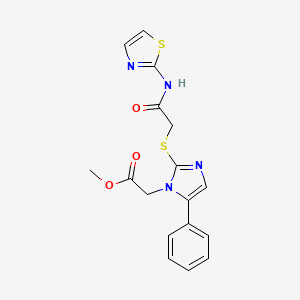
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine, also known as CFSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFSP is a small molecule inhibitor that targets a specific protein, making it a valuable tool in the study of various biological processes. In
Applications De Recherche Scientifique
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes. 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been used in studies of cancer, inflammation, and neurodegeneration, among other areas of research. Its ability to target a specific protein makes it a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
Mécanisme D'action
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine works by binding to a specific protein and inhibiting its activity. This protein, which is involved in various biological processes, is a key target for many diseases. By inhibiting its activity, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can help to reduce the symptoms of these diseases and potentially even cure them. The exact mechanism of action of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine also has potential applications in the treatment of diabetes and cardiovascular disease. Its ability to target a specific protein makes it a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has several advantages as a tool for scientific research. Its ability to target a specific protein makes it a valuable tool for studying the underlying mechanisms of diseases. It is also relatively easy to synthesize and can be produced in high yields and purity. However, there are also limitations to using 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments. Its specificity means that it may not be effective against all diseases, and there may be unintended side effects. Additionally, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One area of interest is in the development of new treatments for cancer and other diseases. 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has shown promise in inhibiting the growth of cancer cells, and more research is needed to fully understand its potential applications in this area. Additionally, there is interest in exploring the potential use of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in combination with other drugs to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a valuable tool for scientific research. Its ability to target a specific protein makes it a valuable tool for studying the underlying mechanisms of diseases and developing new treatments. While there are limitations to using 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments, its potential applications in the treatment of cancer, inflammation, and neurodegeneration make it an exciting area of research. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine involves several steps, starting with the reaction of 3-cyano-3-fluoropyrrolidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-fluorosulfonyloxypyridine to yield the final product, 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. The synthesis of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Propriétés
IUPAC Name |
3-(3-cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O4S/c12-11(6-14)1-2-16(7-11)10(17)8-3-9(5-15-4-8)20-21(13,18)19/h3-5H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPBXFCNIECNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)F)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)

![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)



![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)
![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)

